molecular formula C9H13N3O2S B12330123 2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester

2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester

Cat. No.: B12330123
M. Wt: 227.29 g/mol
InChI Key: NBVCLBRDSQMNOZ-UHFFFAOYSA-N
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Description

2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester: is a heterocyclic compound with the molecular formula C9H13N3O2S and a molecular weight of 227.2834 g/mol . This compound features a thiazole ring substituted with a piperazine moiety and a methyl ester group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiazole ring or the ester group, potentially yielding thiazolidine derivatives or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation: N-oxides of the piperazine moiety.

    Reduction: Thiazolidine derivatives or alcohols.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. It is used in the design of molecules that can inhibit specific biological targets.

Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy as antiviral, antibacterial, and anticancer agents.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety enhances the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

    2-Aminothiazole: A compound with a similar thiazole ring structure but with an amino group instead of a piperazine moiety.

    2-Thiazolecarboxylic acid: Lacks the piperazine and ester groups, making it less complex.

    5-(4-Methyl-1-piperazinyl)-2-thiazolecarboxaldehyde: Similar structure but with an aldehyde group instead of a methyl ester.

Uniqueness: 2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester is unique due to the combination of the thiazole ring, piperazine moiety, and methyl ester group. This combination imparts specific chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

methyl 5-piperazin-1-yl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C9H13N3O2S/c1-14-9(13)8-11-6-7(15-8)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3

InChI Key

NBVCLBRDSQMNOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(S1)N2CCNCC2

Origin of Product

United States

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